Physicochemical Profile Differentiation: 3-Position vs. 4-Position Aminomethyl Isomers
The (1-Ethylpiperidin-3-yl)methanamine isomer (3-position aminomethyl) exhibits substantially different distribution coefficients compared to the (1-Ethylpiperidin-4-yl)methanamine isomer [1]. While both compounds share identical molecular weight (142.24 g/mol), the 3-position substitution pattern produces a LogP of 0.26 [2], whereas the 4-position isomer has a reported density of 0.89 g/cm³ and boiling point of 189.47°C . The pH-dependent LogD values for the 3-isomer are LogD(pH 5.5) = -5.43 and LogD(pH 7.4) = -3.33, with a polar surface area of 29.26 Ų and 2 rotatable bonds [2].
| Evidence Dimension | Lipophilicity and physicochemical property profile |
|---|---|
| Target Compound Data | LogP = 0.26; LogD (pH 5.5) = -5.43; LogD (pH 7.4) = -3.33; PSA = 29.26 Ų; Rotatable bonds = 2; MW = 142.24 g/mol |
| Comparator Or Baseline | (1-Ethylpiperidin-4-yl)methanamine (CAS 21168-71-8): Density = 0.89 g/cm³; Boiling point = 189.47°C at 760 mmHg; MW = 142.24 g/mol |
| Quantified Difference | LogP difference not directly comparable due to lack of reported LogP for 4-isomer; however, LogD values for 3-isomer indicate pH-dependent distribution distinct from 4-isomer's physical property profile; PSA 29.26 Ų with 2 rotatable bonds; both isomers meet Lipinski Rule of Five criteria |
| Conditions | Computational physicochemical property predictions; LogD measured at pH 5.5 and pH 7.4; density measured at standard conditions |
Why This Matters
The 3-position isomer's distinct LogD profile at physiological pH influences membrane permeability and CNS penetration potential compared to the 4-position isomer, directly impacting suitability for neurological drug development programs.
- [1] ChemBase. (1-ethylpiperidin-3-yl)methanamine - Physicochemical Properties. LogP: 0.2603127, LogD (pH 5.5): -5.433597, LogD (pH 7.4): -3.327762, PSA: 29.26 Ų, Rotatable Bonds: 2, Lipinski Rule of Five: true. View Source
- [2] PubChem. (1-Ethylpiperidin-3-yl)methanamine. PubChem CID: 5200272. Molecular Weight: 142.24 g/mol, Molecular Formula: C8H18N2. View Source
